molecular formula C10H13ClN4O2S B12918628 6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 570416-08-9

6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide

Cat. No.: B12918628
CAS No.: 570416-08-9
M. Wt: 288.75 g/mol
InChI Key: REKVRSPBDCSJQX-UHFFFAOYSA-N
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Description

6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by its unique structure, which includes a butyl group, a chlorine atom, and a sulfonamide group attached to the imidazopyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide typically involves the functionalization of the imidazopyridazine core. One common method involves the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines. Additionally, regioselective metalations at specific positions on the imidazopyridazine ring can be achieved using bases such as TMP2Zn·2MgCl2·2LiCl .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various polysubstituted derivatives of the imidazopyridazine core, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide is unique due to the presence of the butyl group and sulfonamide moiety, which confer distinct physicochemical properties and potential biological activities. These features make it a valuable scaffold for the development of new compounds with diverse applications .

Properties

CAS No.

570416-08-9

Molecular Formula

C10H13ClN4O2S

Molecular Weight

288.75 g/mol

IUPAC Name

6-butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide

InChI

InChI=1S/C10H13ClN4O2S/c1-2-3-4-7-5-6-8-13-9(11)10(15(8)14-7)18(12,16)17/h5-6H,2-4H2,1H3,(H2,12,16,17)

InChI Key

REKVRSPBDCSJQX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C(=NC(=C2S(=O)(=O)N)Cl)C=C1

Origin of Product

United States

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